Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate typically involves the reaction of 3-cyano-4-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Amines in the presence of dehydrating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Condensation: Formation of amide derivatives.
Hydrolysis: Formation of 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetic acid.
Scientific Research Applications
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
- 3-Cyano-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine derivatives
Uniqueness
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
Molecular Formula |
C11H9F3N2O2 |
---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 2-[3-cyano-4-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)5-9-7(6-15)8(3-4-16-9)11(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
DGHDNSUNRPACJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.